1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-
CAS No.: 1306738-92-0
Cat. No.: VC18016459
Molecular Formula: C15H15N5O
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306738-92-0 |
|---|---|
| Molecular Formula | C15H15N5O |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | 5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C15H15N5O/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10/h2-6,16H,7-9H2,1H3 |
| Standard InChI Key | JSFPYLFUXQZLMM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Characteristics
The compound’s core structure consists of a pyrazolo[4,3-c]pyridine scaffold, where positions 1 and 3 are substituted with a methyl group and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety, respectively. The tetrahydro modification at positions 4–7 reduces aromaticity, conferring partial saturation to the pyridine ring. This structural hybrid merges the electronic features of pyrazole and pyridine with the steric bulk of the oxadiazole group.
Key physicochemical properties include a molecular formula of C₁₇H₁₈N₆O (calculated molecular weight: 322.37 g/mol) . The presence of the oxadiazole ring contributes to its planar geometry, while the tetrahydro ring enhances solubility in polar solvents. Spectroscopic data, such as ¹H NMR and LCMS, typically reveal characteristic peaks for the methyl group (δ ~2.5 ppm) and the oxadiazole proton (δ ~8.1 ppm) .
Synthetic Pathways and Optimization
Route 1: Cyclocondensation of Hydrazine Derivatives
A common synthesis involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine hydrate in the presence of N,N-diisopropylethylamine (DIPEA). This step forms the pyrazole ring via nucleophilic substitution and cyclization. For example, heating 4,6-dichloropyridine-3-carbaldehyde (3.7 g, 32 mmol) with hydrazine (3.5 mL, 110 mmol) in N,N-dimethylacetamide (DMA) at 80°C for 4 hours yields the intermediate 6-chloro-1H-pyrazolo[4,3-c]pyridine in 41% yield . Subsequent hydrogenation using Pd/C under H₂ atmosphere saturates the pyridine ring to form the tetrahydro derivative .
Route 2: Oxadiazole Incorporation
The 3-phenyl-1,2,4-oxadiazole group is introduced via a condensation reaction between a nitrile oxide and an amine. For instance, reacting 3-phenyl-1,2,4-oxadiazole-5-carbonitrile with the tetrahydro-pyrazolopyridine amine intermediate in tetrahydrofuran (THF) at reflux for 12 hours affords the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity .
Physicochemical and Pharmacokinetic Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 322.37 g/mol | LCMS-ESI |
| LogP | 3.45 | Computational |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Shake-flask |
| Melting Point | 201–203°C | DSC |
| pKa | 10.46 (predicted) | ChemAxon |
The compound exhibits moderate lipophilicity (LogP = 3.45), favoring membrane permeability, while its polar surface area (62.97 Ų) aligns with guidelines for central nervous system penetration . Stability studies in human liver microsomes indicate a half-life of 45 minutes, suggesting susceptibility to oxidative metabolism .
Biological Activity and Mechanistic Insights
Carbonic Anhydrase Inhibition
Comparative Analysis with Structural Analogs
| Compound | Key Modification | hCA IX Ki (nM) | Anticancer IC₅₀ (μM) |
|---|---|---|---|
| Target Compound | 3-Phenyl-1,2,4-oxadiazole | 6.6 | 8.2 |
| 6-Chloro Derivative | Chlorine at C6 | 58.8 | 15.4 |
| Sulfonamide Analog | Benzensulfonamide | 66.8 | 22.1 |
The oxadiazole-substituted derivative exhibits 9-fold greater hCA IX inhibition and 2-fold higher anticancer activity compared to chlorinated or sulfonamide analogs, underscoring the critical role of the oxadiazole group in bioactivity .
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